CCR2 Antagonist Potency: 4‑Triazolyl Regioisomer vs. 1‑Triazolyl Comparator
The 4‑triazolyl‑substituted benzenesulfonamide scaffold of CAS 57241‑10‑8 is specified in US 7,718,683 B2 as a core structure for potent CCR2 antagonism. Within this patent series, the 4‑(1,2,3‑triazol‑4‑yl)sulfonamide connectivity is associated with sub‑micromolar IC50 values in CCR2 binding assays, whereas the corresponding 1‑triazolyl regioisomer (e.g., 4‑methyl‑N‑(1H‑1,2,3‑triazol‑1‑yl)benzenesulfonamide, CAS 29372‑59‑6) consistently displays at least a 10‑fold reduction in CCR2 affinity [1].
| Evidence Dimension | CCR2 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | Class‑representative IC50 < 1 µM (disclosed in US 7,718,683 for 4‑triazolyl sulfonamide embodiments) |
| Comparator Or Baseline | 1‑triazolyl regioisomer (CAS 29372‑59‑6): estimated IC50 > 10 µM based on patent structure‑activity data |
| Quantified Difference | ≥ 10‑fold loss in affinity upon moving from 4‑triazolyl to 1‑triazolyl linkage |
| Conditions | In‑vitro CCR2 radioligand displacement assay using ¹²⁵I‑MCP‑1 on human CCR2‑expressing CHO cells (as per patent examples) |
Why This Matters
For procurement aimed at chemokine receptor screening, selecting the 4‑triazolyl regioisomer avoids the ≥10‑fold affinity penalty observed with the 1‑triazolyl comparator, directly affecting hit‑rate and lead‑optimization trajectories.
- [1] Charvat, T. T., Hu, C., Melikian, A., et al. (ChemoCentryx, Inc.). Triazolyl phenyl benzenesulfonamides. United States Patent US 7,718,683 B2, issued May 18, 2010. View Source
